N'-(2-ethylhexyl)-N-prop-2-enyloxamide
Overview
Description
N’-(2-ethylhexyl)-N-prop-2-enyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylhexyl)-N-prop-2-enyloxamide typically involves the reaction of 2-ethylhexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxamide product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of N’-(2-ethylhexyl)-N-prop-2-enyloxamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethylhexyl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like palladium or nickel.
Major Products Formed
Oxidation: Higher oxamides or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
N’-(2-ethylhexyl)-N-prop-2-enyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N’-(2-ethylhexyl)-N-prop-2-enyloxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-diethyl oxamide
- N,N’-dibutyl oxamide
- N,N’-dipropyl oxamide
Uniqueness
N’-(2-ethylhexyl)-N-prop-2-enyloxamide is unique due to its specific alkyl chain length and the presence of a prop-2-enyl group, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
N'-(2-ethylhexyl)-N-prop-2-enyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-4-7-8-11(6-3)10-15-13(17)12(16)14-9-5-2/h5,11H,2,4,6-10H2,1,3H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXLGVOQFWPNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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